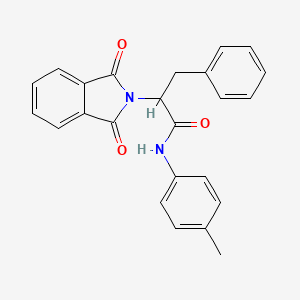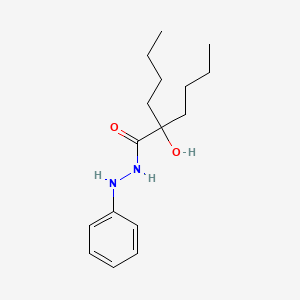
Prop-2-en-1-yl 4-(2-butoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-ブトキシフェニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸プロプ-2-エン-1-イルは、化学、生物学、医学、および産業などのさまざまな分野で潜在的な用途がある複雑な有機化合物です。この化合物は、キノリンコア、ブトキシフェニル基、およびプロプ-2-エン-1-イルエステル部分を含む独自の構造によって特徴付けられます。
準備方法
合成経路と反応条件
4-(2-ブトキシフェニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸プロプ-2-エン-1-イルの合成は、通常、複数のステップを伴います。一般的な方法の1つは、触媒として塩化アルミニウム(AlCl₃)の存在下、前駆体化合物を無水コハク酸でアシル化することです。反応は、ジクロロエタンを溶媒として行い、中間生成物を生成します。 この中間体は、次に乾燥メタノール中で塩化チオニルと反応させて、最終的なエステル化合物を生成します .
工業生産方法
この化合物の工業生産方法は、同様の合成経路を伴う場合がありますが、より大規模に行われます。連続フローリアクターと自動システムの使用は、生産プロセスの効率と収率を向上させることができます。さらに、温度、圧力、および溶媒の選択などの反応条件を最適化すると、合成のスケーラビリティをさらに向上させることができます。
化学反応の分析
反応の種類
4-(2-ブトキシフェニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸プロプ-2-エン-1-イルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: 化合物は酸化されて、対応するキノリン誘導体を形成することができます。
還元: 還元反応により、化合物のさまざまな還元形態が生成される可能性があります。
置換: 適切な条件下で、エステル基を他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH₄)と水素化ホウ素ナトリウム(NaBH₄)などの還元剤が頻繁に使用されます。
置換: 求核置換反応は、メトキシドナトリウム(NaOMe)またはtert-ブトキシドカリウム(KOtBu)などの試薬を使用して行うことができます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノリンN-オキシドを生成する可能性があり、還元はさまざまなヒドロキノリン誘導体を生成する可能性があります。
科学研究の用途
4-(2-ブトキシフェニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸プロプ-2-エン-1-イルは、いくつかの科学研究の用途があります。
化学: より複雑な分子を合成するためのビルディングブロックとして使用されます。
生物学: 抗菌および抗真菌特性を含む、その潜在的な生物活性について調査されています。
医学: 抗炎症および抗がん活性などの潜在的な治療効果について探索されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
Prop-2-en-1-yl 4-(2-butoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
4-(2-ブトキシフェニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸プロプ-2-エン-1-イルの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、特定の酵素または受容体を阻害し、観察される生物学的効果をもたらす可能性があります。 たとえば、炎症の原因となるインターロイキン-1β酵素、またはDNA合成に関与するチミジル酸シンターゼを阻害する可能性があります .
類似の化合物との比較
類似の化合物
- 4-(2-メトキシフェニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸プロプ-2-エン-1-イル
- 4-(2-エトキシフェニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸プロプ-2-エン-1-イル
独自性
4-(2-ブトキシフェニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸プロプ-2-エン-1-イルは、その特定のブトキシフェニル基により、アナログと比較して異なる化学的および生物学的特性を付与する可能性があるため、独特です。この独自性は、さまざまな用途で活用でき、さらなる研究開発に適した貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- Prop-2-en-1-yl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Prop-2-en-1-yl 4-(2-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
Prop-2-en-1-yl 4-(2-butoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific butoxyphenyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
特性
分子式 |
C26H33NO4 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
prop-2-enyl 4-(2-butoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C26H33NO4/c1-6-8-14-30-21-12-10-9-11-18(21)23-22(25(29)31-13-7-2)17(3)27-19-15-26(4,5)16-20(28)24(19)23/h7,9-12,23,27H,2,6,8,13-16H2,1,3-5H3 |
InChIキー |
ODBHYQUSXJKAIX-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B11704083.png)
![2-[({2,2,2-Trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B11704095.png)

![1,2,4-Trimethyl-8-nitro-1,2,3,4-tetrahydro[1]benzofuro[3,2-c]pyridine](/img/structure/B11704103.png)
![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B11704123.png)

![N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide](/img/structure/B11704135.png)

![2-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11704142.png)


![3-(4-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B11704158.png)
![N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]adamantane-1-carbohydrazide](/img/structure/B11704166.png)
